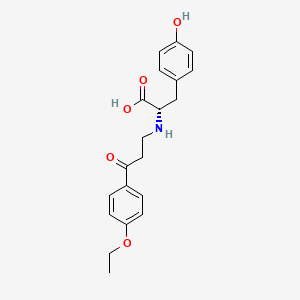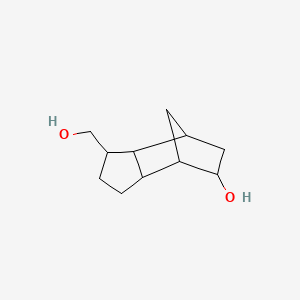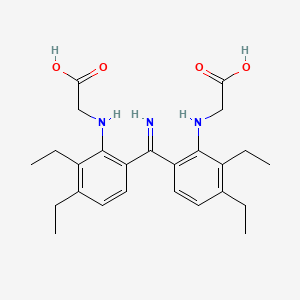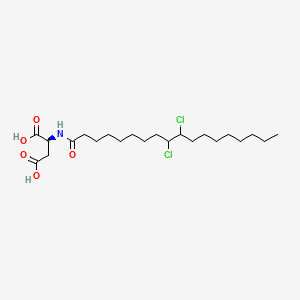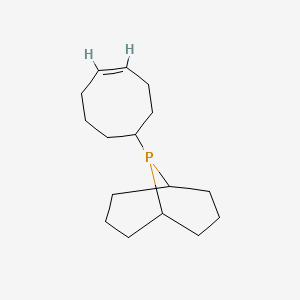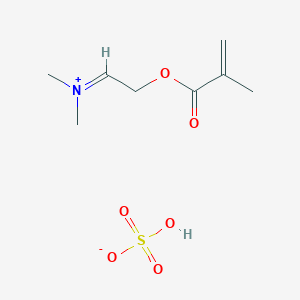
Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane is a chemical compound with the molecular formula C22H44O3Si.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane typically involves the reaction of methoxymethylsilane with 1,1,5-trimethyl-6-heptenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert it into simpler silane derivatives.
Substitution: It can undergo substitution reactions where the methoxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include silanols, reduced silane derivatives, and substituted silane compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of biocompatible materials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
Mecanismo De Acción
The mechanism of action of Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules, leading to the formation of complex structures. These interactions are mediated by the silane group’s ability to form strong covalent bonds with other elements, such as oxygen and carbon .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane include:
- Methoxymethylsilane
- 1,1,5-Trimethyl-6-heptenol
- Other organosilicon compounds with similar structural features .
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical interactions and stability .
Propiedades
Número CAS |
83817-69-0 |
|---|---|
Fórmula molecular |
C22H44O3Si |
Peso molecular |
384.7 g/mol |
Nombre IUPAC |
bis(2,6-dimethyloct-7-en-2-yloxy)-methoxy-methylsilane |
InChI |
InChI=1S/C22H44O3Si/c1-11-19(3)15-13-17-21(5,6)24-26(10,23-9)25-22(7,8)18-14-16-20(4)12-2/h11-12,19-20H,1-2,13-18H2,3-10H3 |
Clave InChI |
WSYZQXAOCFIXSM-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C)(C)O[Si](C)(OC)OC(C)(C)CCCC(C)C=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


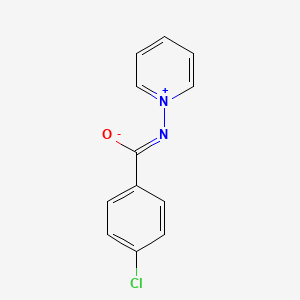

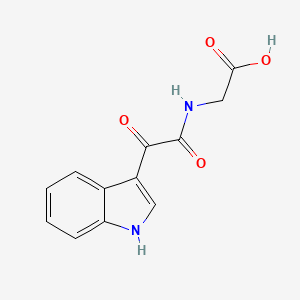
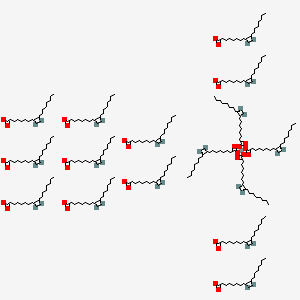
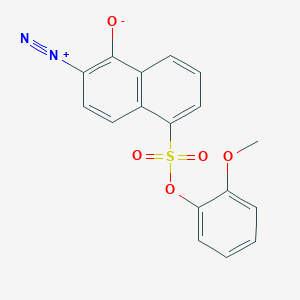
![p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride](/img/structure/B12682420.png)
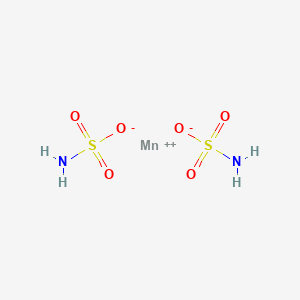
![Imino-[5-[2-(2-methoxyethoxy)ethoxysulfonyl]-1-oxonaphthalen-2-ylidene]azanium](/img/structure/B12682431.png)
